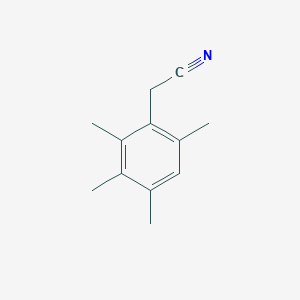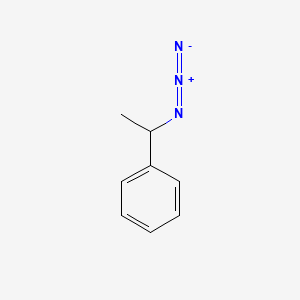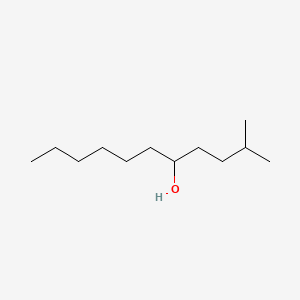
2-Methyl-5-undecanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-undecanol is an organic compound with the molecular formula C12H26O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of an undecane chain, with a methyl group attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-5-undecanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-5-undecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 2-methyl-5-undecanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-5-undecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-5-undecanal or further to 2-methyl-5-undecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As a secondary alcohol, it can be reduced to hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: 2-Methyl-5-undecanal and 2-methyl-5-undecanoic acid.
Reduction: Corresponding hydrocarbons.
Substitution: 2-Methyl-5-undecyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-undecanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fragrances, flavors, and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-undecanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. Its hydroxyl group allows it to form hydrogen bonds, affecting its solubility and reactivity. The exact molecular targets and pathways can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Undecanol: A primary alcohol with a similar carbon chain length but different reactivity due to the position of the hydroxyl group.
2-Methyl-1-undecanol: Another isomer with the hydroxyl group on the first carbon, leading to different chemical properties.
5-Undecanol: Lacks the methyl group, resulting in different physical and chemical characteristics.
Uniqueness: 2-Methyl-5-undecanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of both a methyl group and a hydroxyl group at specific positions on the carbon chain influences its reactivity and applications, making it valuable in various fields.
Eigenschaften
CAS-Nummer |
33978-71-1 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
186.33 g/mol |
IUPAC-Name |
2-methylundecan-5-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
IHRNKXOJQXUPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


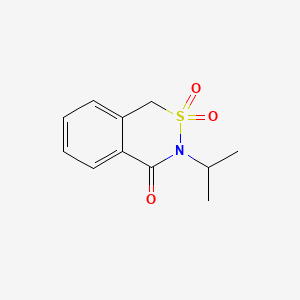
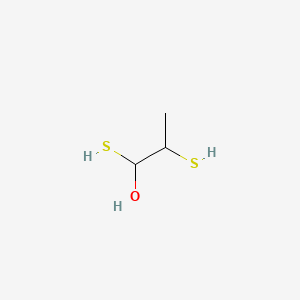


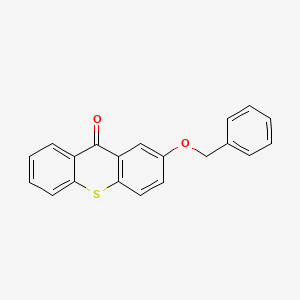
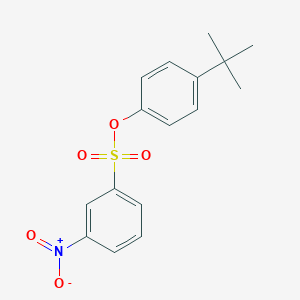

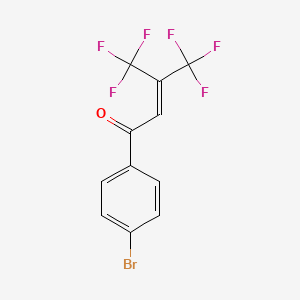
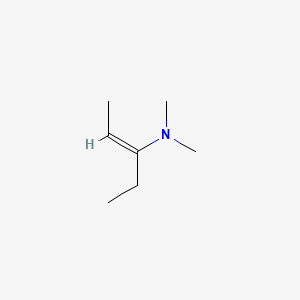
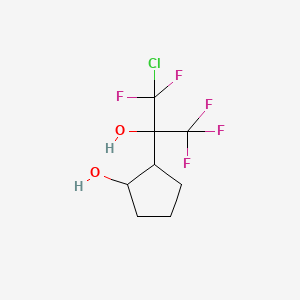
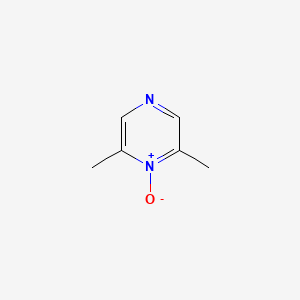
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
